
(3-Bromophenyl)(4-chlorophenyl)methanol
Vue d'ensemble
Description
(3-Bromophenyl)(4-chlorophenyl)methanol is a useful research compound. Its molecular formula is C13H10BrClO and its molecular weight is 297.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Synthesis and Structure
The compound (3-Bromophenyl)(4-chlorophenyl)methanol has been utilized in the synthesis of various complex organic compounds. For instance, Fu-Rong Li et al. (2012) reported the synthesis of a related compound, 3-(4-Bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde, via the oxidation of a similar methanol derivative. The study detailed the molecular structure and dihedral angles formed by the pyrazole ring with bromophenyl and chlorophenyl rings (Fu-Rong Li et al., 2012).
2. Nonlinear Optical Properties
In the field of optoelectronics, compounds related to this compound have been investigated for their nonlinear optical properties. M. Shkir et al. (2019) studied the linear and nonlinear optical properties of chalcone derivatives, which are structurally similar, demonstrating their potential application in semiconductor devices (M. Shkir et al., 2019).
3. Enantiomeric Synthesis
The compound has also been used in the synthesis of enantiomerically pure compounds. Shuo Zhang et al. (2014) developed a method for synthesizing enantiomerically pure diarylethanes, starting from a compound closely related to this compound. This research highlights its application in creating optically active compounds (Shuo Zhang et al., 2014).
4. Computational Chemistry Studies
Theoretical studies have also been conducted on related compounds. S. Trivedi (2017) performed a DFT study on (RS)-(3-bromophenyl) (pyridine-2yl) methanol, a compound structurally similar to this compound, to understand its molecular electrostatic potential and active sites (S. Trivedi, 2017).
5. Electrochemical Applications
Research by Bo Yang et al. (2006) on the electrochemical hydrodechlorination of 4-chlorobiphenyl, a compound related to this compound, in aqueous solution, points towards potential applications in environmental chemistry and electrochemical processes (Bo Yang et al., 2006).
6. Magnetic Properties
The magnetic properties of related compounds have also been studied. K. Mukai et al. (1993) investigated the magnetic susceptibilities of radicals structurally similar to this compound, which can provide insights into intermolecular interactions and potential applications in magnetic materials (K. Mukai et al., 1993).
7. Antimicrobial Evaluation
In the field of pharmaceuticals, Ammar Kubba et al. (2018) synthesized and characterized new thiazole derivatives related to this compound, demonstrating their moderate antibacterial and high antifungal activities. This suggests possible applications in developing antimicrobial agents (Ammar Kubba et al., 2018).
Propriétés
IUPAC Name |
(3-bromophenyl)-(4-chlorophenyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClO/c14-11-3-1-2-10(8-11)13(16)9-4-6-12(15)7-5-9/h1-8,13,16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABSGBZHTEINMGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(C2=CC=C(C=C2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(4-Benzylpiperidin-1-yl)-2-oxoethoxy]acetic acid](/img/structure/B7845735.png)
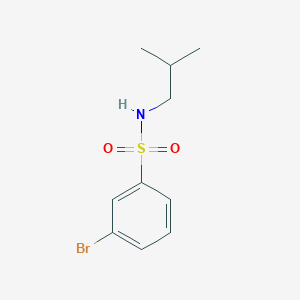

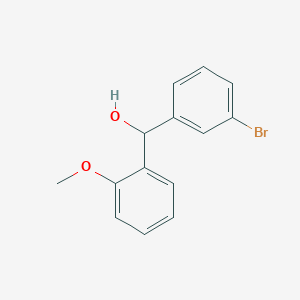

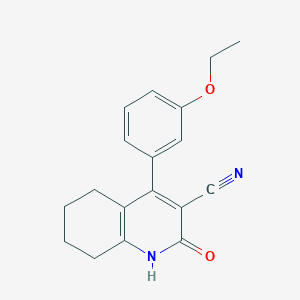
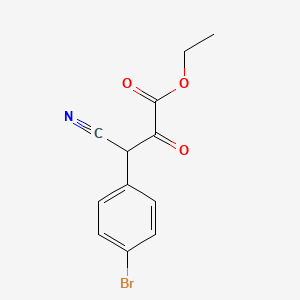
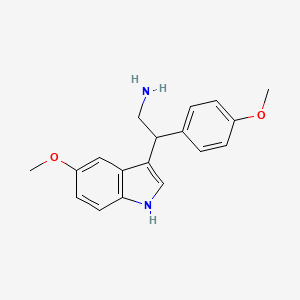
![7-Cyclopropyl-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B7845795.png)
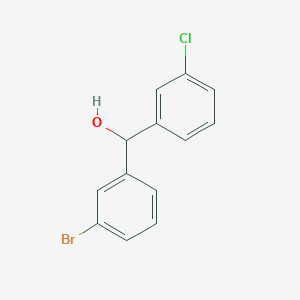
![7-Cyclopropyl-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B7845812.png)
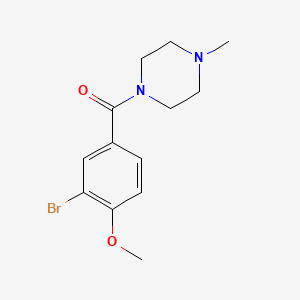
![2-(2-Chlorophenyl)-7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B7845820.png)
